6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Overview
Description
6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione is a natural product found in Isodon oresbius, Isodon trichocarpus, and other organisms with data available.
Scientific Research Applications
Photochemical Properties
- The compound shows properties of undergoing photochemical rearrangements. For instance, bicyclo[3,3,1]nona-3,7-diene-2,6-dione rearranges photochemically to form triasteranedione and dihydrocoumarin through acyl shifts (Knott & Mellor, 1972).
Crystal Structure Analysis
- The crystal structure of related compounds, like 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione, has been determined, providing insights into the structural characteristics of these compounds (Moncol’ et al., 2014).
Chemical Reactivity and Synthesis
- Studies on the reactivity of similar compounds, such as 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, highlight their potential in synthetic chemistry (Šafár̆ et al., 2000).
- Synthesis and crystal structure analysis of exo-1,6-Dihydroxy-4,9-dimethyl-3,8-dioxatricyclo[5.3.0.0~(2.6)]deca-5,10-dione provide more information on the synthetic routes and structural details of these compounds (Wang Wei-don, 2014).
Photochromic Properties
- Research into compounds like 3,3′-Dihydroxy-6,6′(or 7,7′)-Dimethyl-3,3′-Dipropyl-[2,2′-bi-1H-indenylidene]-1,1′-Dione has revealed their photochromic properties in crystal phases (Xu Li, 2015).
Application in Antimicrobial Activity
- Some derivatives have shown potential in antimicrobial activity, as seen in studies involving 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives (Ghorab et al., 2017).
Properties
IUPAC Name |
6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPNKACWKUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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